N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide
Overview
Description
N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C21H18N2O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro group and a methyl group
Future Directions
Mechanism of Action
Target of Action
A similar compound, n-[4-(benzyloxy)phenyl]glycinamide, is known to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It’s known that benzylic compounds are activated towards free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism, leading to changes in the target’s function.
Biochemical Pathways
Given the potential target of leukotriene a-4 hydrolase, it’s plausible that the compound could affect the leukotriene biosynthesis pathway .
Result of Action
If the compound does indeed target leukotriene a-4 hydrolase, it could potentially modulate the production of leukotriene b4, a potent inflammatory mediator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-(benzyloxy)aniline: This can be achieved by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The 4-(benzyloxy)aniline is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The nitrated product is then reacted with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: N-[4-(benzyloxy)phenyl]-3-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-[4-(benzyloxy)phenyl]-3-carboxy-2-nitrobenzamide.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study enzyme interactions and binding sites due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide group instead of a benzamide group.
4-(benzyloxy)phenylacetic acid: Contains a benzyloxy group and a phenyl ring but with an acetic acid group.
N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a different position of the nitro group.
Uniqueness
N-[4-(benzyloxy)phenyl]-3-methyl-2-nitrobenzamide is unique due to its specific arrangement of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
3-methyl-2-nitro-N-(4-phenylmethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-15-6-5-9-19(20(15)23(25)26)21(24)22-17-10-12-18(13-11-17)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFPASMAROKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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